molecular formula C12H15FO2 B13342795 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13342795
M. Wt: 210.24 g/mol
InChI Key: YZPOKQVQSLEHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H13FO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a dimethylpropanone moiety. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-hydroxy-5-methylbenzaldehyde and 2,2-dimethylpropan-1-one.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Procedure: The aldehyde and ketone are mixed in a suitable solvent like ethanol or methanol, and the reaction mixture is heated to reflux. The reaction is monitored using thin-layer chromatography (TLC) until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-(4-Fluoro-2-oxo-5-methylphenyl)-2,2-dimethylpropan-1-one.

    Reduction: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: 1-(4-Amino-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of a dimethylpropanone.

    1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one: Similar structure but with a methylpropanone moiety.

Uniqueness

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

1-(4-fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15FO2/c1-7-5-8(10(14)6-9(7)13)11(15)12(2,3)4/h5-6,14H,1-4H3

InChI Key

YZPOKQVQSLEHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)C(C)(C)C

Origin of Product

United States

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